



Bozitinib Technical Support Center: Investigating Potential Off-Target Effects

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Compound of Interest		
Compound Name:	Bozitinib	
Cat. No.:	B2946291	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Bozitinib** (also known as Vebreltinib, APL-101, PLB-1001, CBT-101) in kinase inhibitor screening. **Bozitinib** is a potent and highly selective ATP-competitive inhibitor of the c-MET kinase.[1][2][3] Understanding its selectivity is crucial for interpreting experimental results and anticipating potential biological consequences.

Frequently Asked Questions (FAQs)

Q1: How selective is **Bozitinib** for c-MET over other kinases?

A1: **Bozitinib** is characterized as a highly selective c-MET inhibitor.[1][3][4] Kinase selectivity profiling is a key part of its preclinical assessment. In a comprehensive KINOMEscan panel screening against 468 kinases at a concentration of 1 μ M, **Bozitinib** demonstrated "exquisite selectivity" for c-MET.[5] A similar screening against 100 protein kinases at a 2 μ M concentration also confirmed its high specificity.[5] This high degree of selectivity minimizes the potential for confounding results due to off-target kinase inhibition in most experimental settings.

Q2: What are the known inhibitory concentrations of **Bozitinib** for its primary target, c-MET?

A2: **Bozitinib** is a potent inhibitor of c-MET. The intrinsic potency has been determined through enzymatic assays, showing a Ki of approximately 2.2 nM for the recombinant MET kinase.[5][6] The IC50 value for inhibiting the activated native form of MET is 0.52 nM.[6]

Troubleshooting & Optimization





Q3: Has Bozitinib shown inhibitory activity against cancer cell lines?

A3: Yes, **Bozitinib** has demonstrated potent anti-proliferative activity in various cancer cell lines that are dependent on c-MET signaling. The IC50 values for several c-MET amplified or dependent cell lines are summarized in the table below.

Q4: What are the potential off-target effects observed in cellular or clinical studies?

A4: While highly selective, some observed effects in biological systems may not be directly attributable to c-MET inhibition. For instance, one study suggested a novel, off-target, Lyn-independent effect of **Bozitinib** in promoting retinoic acid-induced differentiation in a leukemia cell model. However, this was a specific cellular context and not indicative of broad off-target kinase activity. In clinical studies, common treatment-related adverse events have been reported, including increases in liver enzymes (ALT and AST), bilirubin increase, peripheral edema, and QT prolongation.[7] While not directly linked to specific off-target kinases, these clinical observations are important considerations for in vivo studies.

Q5: How can I design my experiment to minimize and control for potential **Bozitinib** off-target effects?

A5: To ensure the observed effects in your experiments are due to c-MET inhibition, consider the following:

- Use the lowest effective concentration: Based on the provided IC50 values, use a
 concentration of Bozitinib that is sufficient to inhibit c-MET in your system without using an
 excessive amount that could increase the likelihood of engaging less sensitive off-target
 kinases.
- Include a rescue experiment: If possible, perform a rescue experiment by overexpressing a
 Bozitinib-resistant c-MET mutant to demonstrate that the observed phenotype is specifically
 dependent on c-MET inhibition.
- Use a secondary inhibitor: Employ a structurally different, well-characterized c-MET inhibitor as a secondary compound to confirm that the observed biological effect is consistent across different chemical scaffolds targeting the same kinase.



 Perform a target engagement assay: Directly measure the inhibition of c-MET phosphorylation (e.g., via Western blot) in your experimental system at the concentrations of Bozitinib being used to correlate target inhibition with the observed phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding **Bozitinib**'s potency and activity.

Table 1: In Vitro Potency of **Bozitinib** against c-MET

Parameter	Value
Ki (recombinant MET kinase)	~2.2 nM[5][6]
IC50 (native activated MET)	0.52 nM[6]

Table 2: Inhibitory Activity (IC50) of **Bozitinib** in c-MET Dependent Cancer Cell Lines[4]

Cell Line	Cancer Type	IC50 (nM)
LU1901	Lung Cancer	5.8
EBC-1	Lung Cancer	12.2
MKN45	Gastric Cancer	14.3
LI0612	Liver Cancer	17.0
H1993	Lung Cancer	18.6
KP4	Pancreatic Cancer	176

Experimental Protocols

Protocol 1: General Kinase Inhibitor Selectivity Screening (Radiometric Assay)

This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like **Bozitinib** against a panel of kinases.



Preparation of Reagents:

- Prepare a stock solution of **Bozitinib** in 100% DMSO.
- Prepare a reaction buffer appropriate for the kinases being tested (typically includes a buffer salt like HEPES, MgCl2, ATP, and a radioactive isotope such as [γ-33P]ATP).
- Prepare substrate solutions (peptide or protein) specific to each kinase.
- Prepare purified, active kinase enzymes.

Assay Procedure:

- Add the reaction buffer to a 96-well plate.
- \circ Add the test compound (**Bozitinib**) at the desired concentration (e.g., a final concentration of 1 μ M for broad screening). Include a DMSO-only control well for 100% activity and a no-enzyme control for background.
- Add the specific kinase substrate to each well.
- Initiate the reaction by adding the respective kinase enzyme to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
- Wash the filter membrane to remove unincorporated [y-33P]ATP.
- Measure the radioactivity on the filter using a scintillation counter.

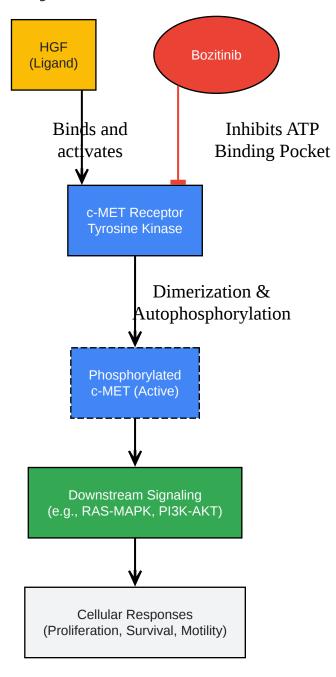
Data Analysis:

• Subtract the background counts (no-enzyme control) from all other measurements.



- Calculate the percentage of remaining kinase activity in the presence of the inhibitor relative to the DMSO control.
- A significant reduction in activity indicates potential inhibition of that kinase.

Visualizations Signaling Pathway

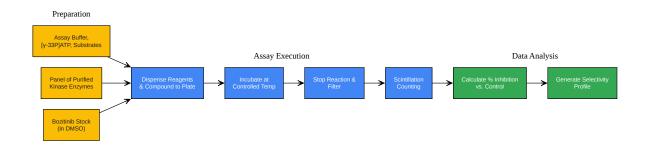


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Caption: Bozitinib inhibits the c-MET signaling pathway.

Experimental Workflow



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Caption: Workflow for kinase inhibitor selectivity screening.

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